2-Formylphenyl acetate

Description

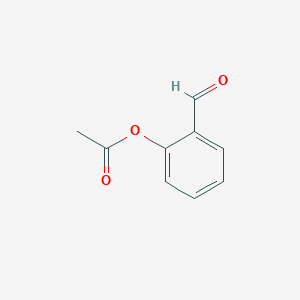

Structure

3D Structure

Properties

IUPAC Name |

(2-formylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-7(11)12-9-5-3-2-4-8(9)6-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSIJFDOWHFZTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285112 | |

| Record name | 2-formylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5663-67-2 | |

| Record name | NSC40538 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-formylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Formylphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties

2-Formylphenyl acetate (B1210297) is a solid at room temperature with a melting point of approximately 38 °C. chemsynthesis.com It is characterized by the molecular formula C₉H₈O₃ and a molecular weight of 164.16 g/mol . The compound's identity is unequivocally established by its CAS Number, 5663-67-2. chemsynthesis.com

Table 1: of 2-Formylphenyl Acetate

| Property | Value |

|---|---|

| IUPAC Name | (2-formylphenyl) acetate |

| Synonyms | 2-Acetoxybenzaldehyde, Salicylaldehyde acetate |

| CAS Number | 5663-67-2 |

| Molecular Formula | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol |

Synthesis of 2 Formylphenyl Acetate

A common and straightforward method for the synthesis of 2-formylphenyl acetate (B1210297) involves the acetylation of 2-hydroxybenzaldehyde (salicylaldehyde). In a typical laboratory procedure, 2-hydroxybenzaldehyde is dissolved in a mixture of acetic anhydride (B1165640) and pyridine. The reaction proceeds at room temperature, and after a few hours, the mixture is poured into ice-water to precipitate the product. The crude 2-formylphenyl acetate is then collected by filtration, dissolved in a solvent like chloroform, washed with water to remove impurities, and finally dried and evaporated to yield the pure compound.

Reactions of 2 Formylphenyl Acetate

Reactions Involving the Aldehyde Group

The formyl group of 2-formylphenyl acetate readily participates in reactions characteristic of aldehydes. A notable example is the Knoevenagel condensation, where it reacts with active methylene (B1212753) compounds in the presence of a basic catalyst. researchgate.net This reaction is a cornerstone for the synthesis of a wide array of substituted alkenes and heterocyclic systems.

SN2/Lactamization Cascade Reactions in 3-Isoquinolinone Synthesis

Reactions Involving the Acetate Group

The ester group can undergo hydrolysis under acidic or basic conditions to yield 2-hydroxybenzaldehyde. The proximity of the aldehyde group can influence the rate of this hydrolysis through a phenomenon known as neighboring group participation.

Intramolecular Reactions and Rearrangements

The ortho-positioning of the formyl and acetate groups allows for the possibility of intramolecular reactions. Under specific conditions, intramolecular aldol-type condensations or other cyclization reactions can occur, leading to the formation of cyclic structures. youtube.com

Reaction Mechanisms and Intermediates

A key aspect of the reactivity of 2-formylphenyl acetate (B1210297) is the concept of neighboring group participation . The formyl group, being in close proximity to the ester carbonyl, can influence the reaction at the ester group. For instance, during hydrolysis, the aldehyde's carbonyl oxygen can act as an internal nucleophile, attacking the ester carbonyl to form a transient cyclic intermediate. This intramolecular catalysis can significantly accelerate the rate of hydrolysis compared to an analogous ester where the aldehyde group is absent or located at a different position. This mechanism proceeds through a short-lived, high-energy intermediate, which then reacts with an external nucleophile (like a hydroxide (B78521) ion) to yield the final product.

Role As a Building Block in Organic Synthesis

The dual functionality of 2-formylphenyl acetate (B1210297) makes it a versatile building block for the synthesis of more complex molecules. Both the aldehyde and the ester (or the hydroxyl group after deacetylation) can be selectively manipulated to introduce new functionalities and build intricate molecular architectures. This versatility is particularly valuable in the construction of heterocyclic compounds.

Applications in Medicinal and Materials Chemistry Research

Medicinal Chemistry Research

In the realm of medicinal chemistry, 2-formylphenyl acetate serves as a key starting material for the synthesis of various heterocyclic compounds, some of which exhibit promising biological activities. Its ability to undergo condensation and cyclization reactions is frequently exploited to construct novel molecular scaffolds for drug discovery.

A significant application of this compound in medicinal chemistry is in the synthesis of coumarin (B35378) derivatives. Coumarins are a class of benzopyran-2-one compounds that are widespread in nature and possess a broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties. usim.edu.myresearchgate.net The Knoevenagel condensation of this compound with various active methylene (B1212753) compounds provides a direct route to 3-substituted coumarins. mdpi.com By carefully selecting the active methylene partner, a diverse library of coumarin analogues can be generated for biological screening.

Materials Chemistry Research

The reactivity of this compound also lends itself to applications in materials science, particularly in the synthesis of functional polymers and photoactive materials.

Benzaldehyde (B42025) derivatives, in general, have been utilized in the synthesis of functional polymers. For instance, the aldehyde group can be a site for polymerization or for grafting onto existing polymer backbones to impart specific properties. nih.gov While direct polymerization of this compound is not common, its derivatives can be incorporated into polymer chains. For example, after conversion to a more reactive monomer, the benzaldehyde moiety can be integrated into polyacetal structures. researchgate.net Furthermore, the acetate group (or the corresponding hydroxyl group) can serve as a point of attachment for other polymerizable groups.

The primary application of this compound in the cosmetics industry is as a precursor to coumarin and its derivatives. nih.gov These compounds are widely used as fragrance ingredients in a variety of cosmetic and personal care products due to their sweet, pleasant odor. mdpi.com The synthesis of these fragrant molecules often starts with the condensation of this compound or its de-acetylated form, salicylaldehyde, with other organic reagents. usim.edu.my

In the field of synthetic flavors and fragrances, this compound and its derivatives can serve as precursors to compounds that mimic natural spice aromas. The chemical transformation of this compound can lead to the formation of molecules with specific olfactory profiles. While not a direct flavoring agent itself, its role as a versatile chemical intermediate allows for the synthesis of various aroma chemicals. scentspiracy.com The production of certain flavor profiles often relies on a blend of synthetic compounds, and the derivatives of this compound can contribute to the complexity and authenticity of these artificial spice blends.

Conclusion

2-Formylphenyl acetate (B1210297) is a valuable and versatile organic compound with a rich chemical profile. Its unique arrangement of ortho-formyl and acetate functionalities allows for a diverse range of reactions, making it a key building block in the synthesis of complex organic molecules. Its applications in medicinal chemistry, particularly in the synthesis of bioactive coumarins, and its potential in materials science and the production of cosmetic and flavor ingredients, underscore its importance in contemporary chemical research. Further exploration of its reactivity and applications is likely to unveil new and innovative uses for this multifaceted molecule.

Q & A

Q. How is this compound utilized in metal coordination chemistry?

- Ligand Design : The formyl and acetate groups act as bifunctional ligands. For example, Co(II) complexes with this compound-derived Schiff bases show catalytic activity in oxidation reactions .

- EPR Studies : Characterize paramagnetic metal complexes (e.g., Cu(II) or Fe(III)) using Bruker ELEXSYS spectrometers to analyze g-tensors and hyperfine splitting .

Q. What role does this compound play in drug discovery pipelines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.